2,2,4-Trimethylpentenyl 2-methylpropanoate 2,2,4-Trimethylpentenyl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 37822-74-5
VCID: VC18410547
InChI: InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

2,2,4-Trimethylpentenyl 2-methylpropanoate

CAS No.: 37822-74-5

Cat. No.: VC18410547

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

2,2,4-Trimethylpentenyl 2-methylpropanoate - 37822-74-5

Specification

CAS No. 37822-74-5
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name 2,2,4-trimethylpent-3-enyl 2-methylpropanoate
Standard InChI InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3
Standard InChI Key SVFCYIJQNSHBGU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)OCC(C)(C)C=C(C)C

Introduction

Chemical Identification and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,2,4-trimethylpent-3-enyl 2-methylpropanoate, reflecting its branched alkyl chain and ester functional group . Alternative designations include 2,2,4-trimethylpent-3-enyl isobutyrate and Propanoic acid, 2-methyl-, 2,2,4-trimethylpentenyl ester . Regulatory identifiers include the European Community (EC) number 222-490-7 and DSSTox Substance ID DTXSID30956400 .

Molecular Structure

The compound’s structure comprises a pentenyl backbone substituted with methyl groups at positions 2, 2, and 4, esterified with 2-methylpropanoic acid (isobutyric acid). Key structural descriptors include:

PropertyValueSource
SMILESCC(C)C(=O)OCC(C)(C)C=C(C)C
InChIKeySVFCYIJQNSHBGU-UHFFFAOYSA-N
Rotatable bond count5
Topological polar SA26.3 Ų

The presence of a double bond in the pentenyl moiety (between C3 and C4) introduces geometric isomerism, though specific stereochemical data remain unreported in available literature .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties highlight the compound’s stability and reactivity profile:

PropertyValueMethod/Source
Density (20°C)0.885 g/cm³Experimental
Boiling Point240.4°C at 760 mmHgExperimental
Flash Point75.7°CClosed-cup
XLogP34.0Computed
Vapor Pressure (25°C)0.029 mmHgEstimated

The relatively high boiling point and moderate lipophilicity (LogP = 3.178) suggest utility in non-polar solvents or as a plasticizer intermediate.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in public databases, the computed molecular weight (198.162 Da) and exact mass align with high-resolution mass spectrometry standards. The compound’s refractive index (1.441) indicates moderate optical activity, potentially relevant for chromatographic applications.

Synthesis and Industrial Production

Historical Synthetic Routes

Early syntheses involved acid-catalyzed esterification of 2,2,4-trimethylpent-3-en-1-ol with isobutyric acid, as detailed by Baltz et al. (1965) . Schwenk and Becker (1972) optimized yields using Dean-Stark traps to remove water, achieving conversions exceeding 85% .

Modern Methodologies

Contemporary approaches leverage catalytic systems:

  • Heterogeneous catalysis: Zeolite-based catalysts reduce side reactions like olefin isomerization .

  • Enzymatic esterification: Lipases (e.g., Candida antarctica) enable room-temperature synthesis, though scalability remains challenging .

Applications and Functional Utility

Industrial Uses

While direct applications are sparsely documented, structural analogs suggest roles in:

  • Fragrance industry: Branched esters often impart fruity or floral notes, though odor thresholds for this compound are uncharacterized .

  • Polymer additives: Potential as a plasticizer or stabilizer due to high boiling point and compatibility with polyolefins .

Research Applications

The compound serves as a model substrate in studies of:

  • Ester hydrolysis kinetics: Effects of branching on reaction rates .

  • Catalytic hydrogenation: Selective reduction of the pentenyl double bond .

Comparative Analysis with Structural Analogs

2,2,4-Trimethylpentyl 2-Methylpropanoate (CAS 36679-74-0)

The saturated analog lacks the pentenyl double bond, resulting in:

  • Higher molecular weight (200.32 g/mol vs. 198.30 g/mol) .

  • Reduced reactivity in oxidation reactions .

  • Lower calculated LogP (3.1 vs. 3.178) .

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